1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a chlorobenzyl group, a cyanopyrazinyl group, and a piperidinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the preparation of the 4-chlorobenzyl intermediate through a halogenation reaction.
Synthesis of the Cyanopyrazinyl Intermediate: The cyanopyrazinyl group is synthesized separately, often through a nitration reaction followed by reduction and subsequent cyclization.
Coupling Reaction: The chlorobenzyl and cyanopyrazinyl intermediates are then coupled using a piperidinyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Final Urea Formation: The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(piperidin-4-yl)methylurea: Lacks the cyanopyrazinyl group.
1-(4-Chlorobenzyl)-3-((1-(2-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea: Has a different position of the cyano group on the pyrazine ring.
Uniqueness: 1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the cyanopyrazinyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANUXBDDJPYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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